(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile
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Overview
Description
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes an acrylonitrile group and a substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile typically involves the reaction of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma.
Comparison with Similar Compounds
Similar Compounds
4-((2-Aminopyrimidin-4-yl)amino)benzenesulfonamide: Shares a similar pyrimidine structure but differs in the functional groups attached to the aromatic ring.
2-(2-Aminopyrimidin-4-yl)pyridine-4-carboxylates: Another compound with a pyrimidine core, used as an inhibitor in various biological pathways.
Uniqueness
(E)-3-(4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is unique due to its acrylonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15N5 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
(E)-3-[4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H15N5/c1-10-8-12(4-3-6-16)9-11(2)14(10)19-13-5-7-18-15(17)20-13/h3-5,7-9H,1-2H3,(H3,17,18,19,20)/b4-3+ |
InChI Key |
HVIWBMRKBLUAKW-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C=CC#N |
Origin of Product |
United States |
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